molecular formula C12H15BrO3 B1328756 tert-Butyl 2-bromo-5-methoxybenzoate CAS No. 957063-12-6

tert-Butyl 2-bromo-5-methoxybenzoate

Cat. No. B1328756
CAS RN: 957063-12-6
M. Wt: 287.15 g/mol
InChI Key: JNNMFVKQTXPGQD-UHFFFAOYSA-N
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Description

The compound tert-Butyl 2-bromo-5-methoxybenzoate is not directly studied in the provided papers. However, the papers do discuss various related compounds and reactions that can provide insight into the chemical behavior and properties of tert-butyl substituted benzoates and their derivatives. For instance, the study of 4-tert-butyl-4'-methoxydibenzoylmethane (BM-DBM) provides information on the photochemical properties of tert-butyl and methoxy substituted benzoic acid derivatives .

Synthesis Analysis

The synthesis of related compounds, such as 3,5-Di-tert-butyl-4-hydroxybenzoic acid, involves bromination and subsequent oxidation reactions . Similarly, the synthesis of 5-Chloro-2-[2Hydroxy-3-Tert-Butyl-5-(2-Methoxycarbonylethyl)-Phenyl]-2H-Benzotriazole from methyl ester derivatives through a series of reactions including alkylation and esterification indicates the versatility of tert-butyl substituted benzoates in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of tert-butyl substituted benzoates can be inferred to some extent from the studies on compounds like 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole, which exhibit hydrogen-bonded chains and tetramolecular aggregates due to the presence of tert-butyl and methoxy groups .

Chemical Reactions Analysis

The electrochemical study of 4-tert-butylcatechol in methanol suggests that tert-butyl substituted benzoates can undergo methoxylation reactions . Additionally, the electrochemical reduction of 2-(2-propynyloxy)bromobenzenes in the presence of carbon dioxide and methyl 4-tert-butylbenzoate as a mediator leads to aryl radical cyclization and carboxylation, demonstrating the reactivity of tert-butyl substituted benzoates in radical-mediated reactions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of tert-Butyl 2-bromo-5-methoxybenzoate are not directly reported, the studies on similar compounds provide some context. For example, the photochemical behavior of BM-DBM under UV light suggests that tert-butyl and methoxy groups can influence the stability and reactivity of the benzoate under photochemical conditions . The electrochemical properties of 4-tert-butylcatechol also highlight the influence of the tert-butyl group on redox behavior .

Scientific Research Applications

Antibacterial Applications

Hydrazide-hydrazones of tert-butylbenzoic acid, including similar compounds to tert-Butyl 2-bromo-5-methoxybenzoate, have shown promising antibacterial activity, particularly against Bacillus spp. These compounds demonstrated higher effectiveness than some commonly used antibiotics like cefuroxime or ampicillin (Popiołek & Biernasiuk, 2016).

Organic Synthesis

Tert-Butyl perbenzoate, a related compound, has been used as a substitute for benzoquinone in Fujiwara-Moritani reactions, a type of organic synthesis process. This approach is beneficial for coupling acetanilides and butyl acrylate under mild conditions (Liu & Hii, 2011).

Chemical Reactions and Mechanisms

In a study exploring chemical reactions of benzoic esters, tert-butylbenzoic acid derivatives, similar to tert-Butyl 2-bromo-5-methoxybenzoate, were found to exhibit distinct reactions with organolithium and -magnesium reagents. These reactions led to interesting insights into nucleophilic aromatic substitution and conjugate addition mechanisms (Hattori et al., 1995).

Synthesis of Complex Molecules

The synthesis of complex molecules involving tert-butylbenzoic acid derivatives has been studied. For example, the preparation of sterically protected diphosphene and fluorenylidenephosphine bearing the tert-butylbenzoic group demonstrates the application of these compounds in creating low-coordinate phosphorus atoms (Toyota et al., 2003).

Applications in Luminescence and Thermodynamics

Ternary lanthanide complexes involving 2-bromo-5-methoxybenzoic acid have been synthesized and characterized. These complexes exhibit interesting luminescence behaviors and thermodynamic properties, suggesting potential applications in materials science and photonics (Wu et al., 2018).

Safety and Hazards

The safety data sheet for “tert-Butyl 2-bromo-5-methoxybenzoate” advises against medicinal, household, or other uses . It is recommended to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .

properties

IUPAC Name

tert-butyl 2-bromo-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-12(2,3)16-11(14)9-7-8(15-4)5-6-10(9)13/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNMFVKQTXPGQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650333
Record name tert-Butyl 2-bromo-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

957063-12-6
Record name 1,1-Dimethylethyl 2-bromo-5-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957063-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-bromo-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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